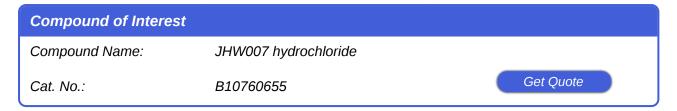


# Application Notes and Protocols for Patch Clamp Electrophysiology with JHW007 Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**JHW007 hydrochloride** is a potent and selective dopamine uptake inhibitor. It displays a high affinity for the dopamine transporter (DAT) with a Ki of 25 nM, showing significantly lower affinity for the norepinephrine transporter (NET) and serotonin transporter (SERT) (Ki values of 1330 nM and 1730 nM, respectively).[1][2] JHW007 is classified as an "atypical" dopamine transport inhibitor, distinguishing its pharmacological profile from that of cocaine.[3] This compound has been investigated for its potential as a therapeutic agent for cocaine addiction, as it has been shown to block cocaine-induced reward and locomotor stimulation.[3]

These application notes provide detailed protocols for utilizing **JHW007 hydrochloride** in patch clamp electrophysiology experiments to investigate its effects on neuronal activity, particularly on dopamine neurons.

### **Data Presentation**

The following tables summarize the reported effects of JHW007 on the electrophysiological properties of midbrain dopamine neurons.



Parameter	JHW007 Effect	Concentration Range	Reference
Dopamine Neuron Firing Rate	Little to no significant change	100 nM - 10 μM	[3]
D2 Autoreceptor- mediated Currents	Inhibition	100 nM - 10 μM	[3]

Note: The above data is based on qualitative descriptions from the cited literature. For precise quantitative values, it is recommended to consult the full-text articles.

# Experimental Protocols Preparation of JHW007 Hydrochloride Stock Solution

JHW007 hydrochloride is soluble in DMSO and ethanol to 100 mM.[1][2]

#### Materials:

- JHW007 hydrochloride (MW: 421.95 g/mol )[1][2]
- · Dimethyl sulfoxide (DMSO), sterile-filtered
- Ethanol, molecular biology grade
- Sterile microcentrifuge tubes

#### Protocol:

- Based on the batch-specific molecular weight provided on the product vial, calculate the
  required mass of JHW007 hydrochloride to prepare a 10 mM or 100 mM stock solution in
  DMSO or ethanol.
- Weigh the calculated amount of **JHW007 hydrochloride** in a sterile microcentrifuge tube.
- Add the appropriate volume of sterile-filtered DMSO or ethanol to the tube.
- Vortex briefly until the compound is fully dissolved.



- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C.[1][2]

# Whole-Cell Patch Clamp Electrophysiology in Acute Brain Slices

This protocol is adapted from standard procedures for recording from dopamine neurons in acute midbrain slices.

#### Materials:

- JHW007 hydrochloride stock solution
- Artificial cerebrospinal fluid (aCSF)
- Internal solution for patch pipette
- Sucrose-based cutting solution
- Vibratome
- Patch clamp rig with amplifier, micromanipulators, and data acquisition system
- Borosilicate glass capillaries for patch pipettes

aCSF Composition (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgCl2, 2 CaCl2, 26 NaHCO3, 10 D-glucose. Continuously bubble with 95% O2 / 5% CO2.

Internal Solution Composition (in mM): 140 K-gluconate, 10 HEPES, 5 MgCl2, 0.5 EGTA, 2 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.3 with KOH.

#### Protocol:

- Slice Preparation:
  - Anesthetize a mouse according to approved institutional protocols.



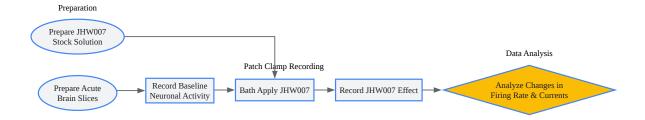
- Perfuse transcardially with ice-cold, oxygenated sucrose-based cutting solution.
- Rapidly dissect the brain and mount it on a vibratome stage.
- Transfer slices to a holding chamber containing aCSF at 32-34°C for 30 minutes to recover.
- After recovery, maintain slices at room temperature in oxygenated aCSF until recording.

#### · Recording:

- Transfer a slice to the recording chamber of the patch clamp setup and perfuse continuously with oxygenated aCSF at a rate of 2-3 ml/min.
- Identify putative dopamine neurons in the SNc or VTA based on their location and morphology using infrared differential interference contrast (IR-DIC) microscopy.
- $\circ$  Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 M $\Omega$  when filled with internal solution.
- $\circ$  Establish a gigaohm seal (>1 G $\Omega$ ) on the cell membrane of a target neuron.
- Rupture the membrane to achieve the whole-cell configuration.
- Record baseline neuronal activity (spontaneous firing rate in current-clamp or holding current in voltage-clamp).
- Bath apply JHW007 hydrochloride at the desired final concentration by diluting the stock solution into the perfusing aCSF.
- Record the changes in neuronal activity in the presence of JHW007.
- To study D2 autoreceptor-mediated currents, electrically evoke dopamine release in the vicinity of the recorded neuron and measure the resulting inhibitory postsynaptic currents (IPSCs) before and after JHW007 application.



# Visualizations Experimental Workflow

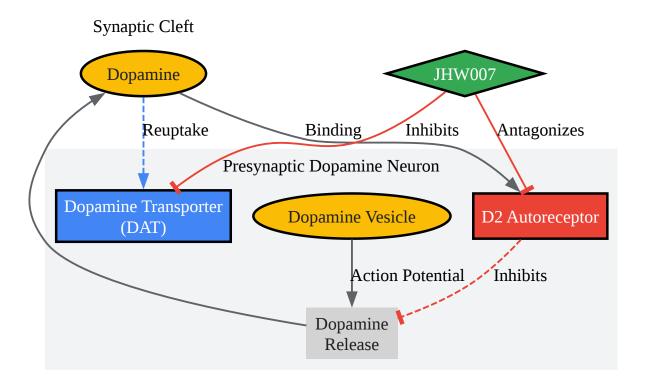


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Caption: Workflow for Patch Clamp Electrophysiology with JHW007.

### **Proposed Signaling Pathway of JHW007**





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